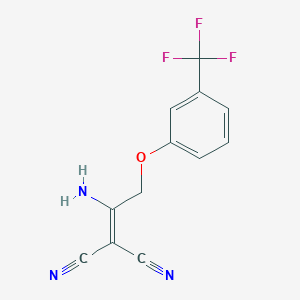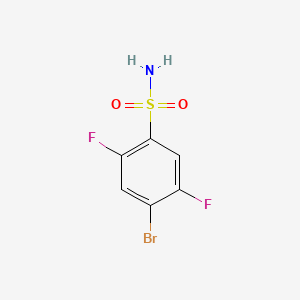
2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions. For instance, the synthesis of 2-(4-Amino-2,5-dihydro-1H-imidazol-4-ylidene)malononitriles is achieved through a three-component reaction involving tetracyanoethylene, a carbonyl compound, and ammonium acetate. This process can be performed in two steps with intermediate isolation of 2-aminoethene-1,1,2-tricarbonitrile, or by using pre-prepared 2-aminoethene-1,1,2-tricarbonitrile and 1,3,5-trisubstituted 2,4-diazapentadienes . Similarly, the synthesis of aminomethylene-malononitriles is described, where condensation with aromatic aldehydes and dimethylformamide-dimethylacetal leads to various substituted enaminonitriles . These methods suggest potential pathways for synthesizing the compound of interest.
Molecular Structure Analysis
While the exact molecular structure of 2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile is not discussed, the structure of related compounds such as benzylidene-malononitriles and enaminonitriles are mentioned . These structures typically involve a conjugated system with a central carbon-nitrogen double bond, which is likely to be a feature in the compound of interest as well. The presence of a trifluoromethyl group and a phenoxy substituent in the compound of interest would influence its electronic properties and potentially its reactivity.
Chemical Reactions Analysis
The papers describe various chemical reactions involving related compounds. For example, the reactivity of aminomethylene-malononitriles with aldehydes and orthoesters is studied, leading to the formation of different substituted enaminonitriles and pyrimidine-carbonitriles . These reactions involve the cleavage of a C=C double bond and the formation of new carbon-nitrogen bonds. Such reactions could be relevant when considering the reactivity of the compound of interest, especially in the presence of functional groups that can participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile are not directly provided in the papers. However, the properties of similar compounds can be inferred. For instance, the presence of multiple nitrile groups would suggest a polar nature and potential for hydrogen bonding, which would affect solubility and boiling points . The trifluoromethyl group is known to be electron-withdrawing, which could impact the acidity of adjacent protons and the overall stability of the compound.
Applications De Recherche Scientifique
Alzheimer's Disease Diagnosis and Monitoring
The compound 2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile, and its derivatives, particularly [18F]FDDNP, are used in positron emission tomography (PET) for diagnosing and monitoring Alzheimer's disease. These compounds bind to neurofibrillary tangles and beta-amyloid plaques in the brain, allowing for noninvasive imaging and tracking of Alzheimer's disease progression (Shoghi-Jadid et al., 2002).
Prion Disease Identification
Another application involves the labeling of prion plaques in diseases like Gerstmann-Sträussler-Scheinker disease, sporadic Creutzfeldt-Jacob disease, and variant Creutzfeldt-Jacob disease. The compound's ability to selectively and reproducibly label prion plaques in brain tissues makes it a valuable tool for research and potentially for in vivo diagnostics of these conditions (Bresjanac et al., 2003).
Synthesis of Various Chemical Compounds
2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile serves as an intermediary in the synthesis of various chemical compounds. Its derivatives are used in different chemical reactions, illustrating its versatility in organic chemistry. Examples include the synthesis of polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones (Fu & Wang, 2008) and the creation of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles via environmentally benign conditions (Srikrishna & Dubey, 2014).
Radiofluorination and Imaging
The compound also plays a crucial role in the radiofluorination process for creating PET imaging probes. These probes are essential in the study of various neurodegenerative diseases beyond Alzheimer’s, offering high radiochemical yields and purity for effective imaging (Liu et al., 2006).
Safety And Hazards
The compound is classified as an irritant . In case of inhalation, skin contact, eye contact, or ingestion, appropriate safety measures should be taken, including moving the victim to fresh air, washing off with soap and plenty of water, rinsing with pure water, and seeking immediate medical attention .
Propriétés
IUPAC Name |
2-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c13-12(14,15)9-2-1-3-10(4-9)19-7-11(18)8(5-16)6-17/h1-4H,7,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOVVNQAVNQVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=C(C#N)C#N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372230 | |
| Record name | {1-Amino-2-[3-(trifluoromethyl)phenoxy]ethylidene}propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile | |
CAS RN |
343375-42-8 | |
| Record name | 2-[1-Amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343375-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-Amino-2-[3-(trifluoromethyl)phenoxy]ethylidene}propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)



![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)



![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)




